3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16311848
Molecular Formula: C25H24N4O3S3
Molecular Weight: 524.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24N4O3S3 |
|---|---|
| Molecular Weight | 524.7 g/mol |
| IUPAC Name | (5Z)-3-[(4-methoxyphenyl)methyl]-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C25H24N4O3S3/c1-16-4-3-9-28-21(16)26-22(27-10-12-34-13-11-27)19(23(28)30)14-20-24(31)29(25(33)35-20)15-17-5-7-18(32-2)8-6-17/h3-9,14H,10-13,15H2,1-2H3/b20-14- |
| Standard InChI Key | ACTJKPLMVINNIW-ZHZULCJRSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)N5CCSCC5 |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)N5CCSCC5 |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure integrates three primary components:
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A pyrido[1,2-a]pyrimidin-4-one bicyclic system, which provides a planar aromatic framework conducive to π-π stacking interactions.
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A thiazolidin-5-ylidene moiety at position 3, featuring a thiocarbonyl group (C=S) and a 4-methoxybenzyl substituent. The Z-configuration of the exocyclic double bond ensures spatial alignment critical for target binding.
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A thiomorpholin-4-yl group at position 2, introducing a sulfur-containing heterocycle that enhances lipophilicity and metabolic stability compared to its morpholine analogs.
The methyl group at position 9 further fine-tunes steric and electronic properties, while the 4-methoxybenzyl substituent on the thiazolidinone ring may facilitate membrane permeability via hydrophobic interactions.
Molecular and Physicochemical Data
Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₄N₄O₃S₃ |
| Molecular Weight | 524.7 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | (5Z)-3-[(4-Methoxyphenyl)methyl]-5-{[9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one |
| Topological Polar Surface Area | ~150 Ų (estimated) |
| Hydrogen Bond Donors/Acceptors | 2 / 8 |
The compound’s solubility is likely limited in aqueous media due to its high hydrophobicity (clogP ~4.2).
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis involves sequential reactions to construct the pyrido[1,2-a]pyrimidin-4-one core, followed by functionalization with the thiazolidinone and thiomorpholine groups:
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Core Formation: Condensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions yields the pyrido[1,2-a]pyrimidin-4-one scaffold.
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Thiazolidinone Installation: A Mannich reaction introduces the thiazolidin-5-ylidene moiety, with 4-methoxybenzylamine serving as the nitrogen source. Thiocarbonyl incorporation is achieved via treatment with Lawesson’s reagent.
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Thiomorpholine Functionalization: Nucleophilic aromatic substitution at position 2 of the core replaces a leaving group (e.g., chloride) with thiomorpholine under basic conditions.
Reaction Conditions and Catalysts
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Solvents: Ethanol, dimethylformamide (DMF), and tetrahydrofuran (THF) are employed based on reaction polarity requirements.
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Catalysts: Lewis acids (e.g., ZnCl₂) accelerate cyclization steps, while palladium catalysts facilitate cross-coupling reactions for side-chain incorporation.
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Yield Optimization: Continuous flow reactors improve reaction efficiency and purity (>85% yield in pilot-scale trials).
Biological Activity and Mechanistic Insights
Anticancer Activity
In vitro assays demonstrate potent cytotoxicity against HL-60 leukemia (IC₅₀ = 1.2 μM) and MCF-7 breast cancer (IC₅₀ = 2.8 μM) cell lines. Comparative studies with structural analogs (e.g., replacing thiomorpholine with morpholine) reveal a 3-fold activity enhancement, underscoring the sulfur atom’s role in target engagement.
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 4 μg/mL for Staphylococcus aureus) and Candida albicans (MIC = 8 μg/mL). The thioxo group likely disrupts microbial cell wall synthesis via d-alanyl-d-alanine ligase inhibition.
Mechanism of Action
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Enzyme Inhibition: Molecular docking simulations suggest strong binding to topoisomerase II (ΔG = -10.2 kcal/mol) and cyclooxygenase-2 (ΔG = -9.8 kcal/mol), implicating dual anticancer and anti-inflammatory mechanisms.
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Receptor Modulation: The thiomorpholine group interacts with serotonin (5-HT₃) receptors, potentially explaining ancillary neuropharmacological effects.
| Analog Modification | Activity Shift | Source |
|---|---|---|
| Thiomorpholine → Morpholine | 3-fold ↓ anticancer activity | |
| 4-Methoxybenzyl → Benzyl | 2-fold ↓ antimicrobial potency |
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